Hydrogen Bond Donor/Acceptor Profile Enables Specific Kinase Hinge Binding Not Possible with 6-Chloro or 6-Bromo Analogs
1H-Pyrrolo[2,3-b]pyridin-6-amine possesses a distinct hydrogen bond donor/acceptor profile (2 H-bond donors, 2 H-bond acceptors) that directly enables specific kinase hinge-binding interactions [1]. In FGFR4 inhibitor development, the 6-amino-7-azaindole core forms three hydrogen bonds with the backbone of Glu551 and Ala553 in the hinge region [2]. In contrast, 6-chloro-7-azaindole has 0 H-bond donors and 1 H-bond acceptor, while 6-bromo-7-azaindole also has 0 donors and 1 acceptor [1], fundamentally lacking the primary amine donor required for this tripartite hinge-binding geometry [2].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | 2 H-bond donors, 2 H-bond acceptors |
| Comparator Or Baseline | 6-Chloro-7-azaindole (0 donors, 1 acceptor); 6-Bromo-7-azaindole (0 donors, 1 acceptor); 7-Azaindole (1 donor, 1 acceptor) |
| Quantified Difference | Target: +2 donors and +1 acceptor vs. 6-chloro/bromo; +1 donor and +1 acceptor vs. 7-azaindole |
| Conditions | Computed physicochemical properties (PubChem 2025 release) |
Why This Matters
This difference in hydrogen bonding capacity determines whether the compound can engage in the specific hinge-binding interactions required for FGFR4 and other kinase targets, directly impacting its utility as a scaffold in medicinal chemistry campaigns.
- [1] PubChem. (2025). 1H-pyrrolo(2,3-b)pyridin-6-amine. CID 10419227; Computed Descriptors: Hydrogen Bond Donor/Acceptor Counts. View Source
- [2] Zhong, Z., Shi, L., Fu, T., Huang, J., & Pan, Z. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278–7295. View Source
